molecular formula C17H17N5O B12160874 N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12160874
M. Wt: 307.35 g/mol
InChI Key: KNGINPYZWULIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a benzyl group, a methyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.

    Amide Bond Formation: The final step involves the formation of the amide bond between the tetrazole-substituted benzene and the benzyl-methyl amine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the amide bond or the tetrazole ring. Lithium aluminum hydride is a typical reducing agent used in these reactions.

    Substitution: The aromatic ring and the tetrazole ring can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) chloride.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.

    Reduction: Amine derivatives or reduced tetrazole rings.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of tetrazole derivatives.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological receptors, making it a candidate for further investigation in drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-benzyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the nitrogen, which can affect its pharmacokinetic properties.

    N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the benzyl group, potentially reducing its lipophilicity and membrane permeability.

Uniqueness

N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzyl and methyl groups along with the tetrazole ring. This combination provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-benzyl-N-methyl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H17N5O/c1-13-18-19-20-22(13)16-10-6-9-15(11-16)17(23)21(2)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3

InChI Key

KNGINPYZWULIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.